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molecular formula C11H19NO4 B8037430 N-(tert-butoxycarbonyl)-3-(2-propenylamino)propionic acid

N-(tert-butoxycarbonyl)-3-(2-propenylamino)propionic acid

Cat. No. B8037430
M. Wt: 229.27 g/mol
InChI Key: WIERECDZYAIUFW-UHFFFAOYSA-N
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Patent
US06812235B2

Procedure details

To a solution of ethyl N-(tert-butoxycarbonyl)-3-(2-propenylamino)propionate (1.0 g, 3.89 mmol) in methanol (10 mL) was added 1N aqueous LiOH solution (5.0 mL). After stirring overnight, the mixture was acidified to pH 2.5 with 20% aqueous KHSO4 solution, and extracted with ethyl acetate. The extract was dried over Na2SO4, and evaporated in vacuo to give N-(tert-butoxycarbonyl)-3-(2-propenylamino)propionic acid (0.8 g, 3.49 mmol, 89.7%) as a colourless oil.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]([CH2:16][CH:17]=[CH2:18])[CH2:9][CH2:10][C:11]([O:13]CC)=[O:12])=[O:7])([CH3:4])([CH3:3])[CH3:2].[Li+].[OH-].OS([O-])(=O)=O.[K+]>CO>[C:1]([O:5][C:6]([N:8]([CH2:16][CH:17]=[CH2:18])[CH2:9][CH2:10][C:11]([OH:13])=[O:12])=[O:7])([CH3:4])([CH3:3])[CH3:2] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N(CCC(=O)OCC)CC=C
Name
Quantity
5 mL
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)[O-].[K+]

Conditions

Stirring
Type
CUSTOM
Details
After stirring overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N(CCC(=O)O)CC=C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.49 mmol
AMOUNT: MASS 0.8 g
YIELD: PERCENTYIELD 89.7%
YIELD: CALCULATEDPERCENTYIELD 89.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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